molecular formula C12H14N2O B6461117 6-(but-3-en-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2548982-12-1

6-(but-3-en-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B6461117
CAS No.: 2548982-12-1
M. Wt: 202.25 g/mol
InChI Key: DFMNXZZNDIAYOS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-c]pyridin-7-one class, characterized by a fused pyrrole-pyridine core with a ketone group at position 5. Key structural features include:

  • 1-Methyl group: Enhances metabolic stability and modulates electronic properties.

Its primary biological relevance lies in targeting bromodomains, particularly in complexes with TAF1-BD2, as evidenced by X-ray crystallography (PDB ligand G9Y) . This positions it as a candidate for epigenetic therapies in oncology.

Properties

IUPAC Name

6-but-3-enyl-1-methylpyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-4-7-14-9-6-10-5-8-13(2)11(10)12(14)15/h3,5-6,8-9H,1,4,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNXZZNDIAYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(but-3-en-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the but-3-en-1-yl group enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C₁₃H₁₅N₃O

Molecular Weight: 229.28 g/mol

Research indicates that compounds with a pyrrolo[2,3-c]pyridine structure can interact with various biological targets, including:

  • Enzyme Inhibition: Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It has been shown to act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of HeLa cells (cervical cancer) and L929 cells (fibrosarcoma) .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been investigated for its potential role in treating neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation .
  • Antimicrobial Properties
    • Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: Anticancer Activity

A study published in MDPI explored the effects of various pyrrolo[2,3-c]pyridine derivatives on cancer cell lines. The findings revealed that this compound significantly inhibited cell growth in both HeLa and L929 cells at concentrations as low as 10 µM .

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of pyrrolo compounds highlighted the ability of this compound to reduce apoptosis in neuronal cells exposed to oxidative stress. The compound was shown to decrease levels of reactive oxygen species (ROS) and improve cell viability .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of HeLa and L929 cell lines
NeuroprotectiveReduction of oxidative stress-induced apoptosis
AntimicrobialActivity against specific bacteria/fungi

Scientific Research Applications

Structure and Composition

  • IUPAC Name: 6-(but-3-en-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
  • Molecular Formula: C13H13N3O
  • Molecular Weight: 227.26 g/mol

Physical Properties

The compound exhibits unique physical properties that contribute to its reactivity and interaction with biological systems. Its structure allows for various modifications that can enhance its pharmacological profile.

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in several areas:

a. Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.

b. Neuroprotective Effects

Studies have shown that certain pyrrolo[2,3-c]pyridine derivatives can modulate neurotransmitter systems, providing neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The compound's interaction with biological targets has been documented:

a. Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes such as JAK3 (Janus kinase 3), which is crucial in the signaling pathways for immune responses. This inhibition can lead to potential applications in treating autoimmune diseases.

b. Modulation of Receptor Activity

Research has indicated that this compound may serve as an allosteric modulator for various receptors, enhancing or inhibiting their activity depending on the context. This property is particularly valuable in drug design for conditions like schizophrenia and depression.

Study on Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a derivative of the compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for further development.

Neuroprotective Study

In a model of neurodegeneration induced by oxidative stress, a pyrrolo[2,3-c]pyridine derivative was shown to reduce neuronal death significantly. The study suggested that the compound's ability to scavenge free radicals contributed to its protective effects on neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis
NeuroprotectionReduces oxidative stress
Enzyme InhibitionInhibits JAK3
Receptor ModulationAllosteric modulation

Table 2: Potential Therapeutic Applications

Disease TypeApplicationMechanism
CancerChemotherapeutic agentCytotoxicity via apoptosis
NeurodegenerativeNeuroprotective agentAntioxidant activity
Autoimmune DisordersImmunomodulatorJAK3 inhibition

Chemical Reactions Analysis

Oxidation Reactions

The butenyl side chain and aromatic rings are susceptible to oxidation under controlled conditions:

Reaction Reagents/Conditions Products References
EpoxidationmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂6-(2,3-epoxybutyl)-1-methyl-pyrrolo[2,3-c]pyridin-7-one
Aromatic ring oxidationKMnO₄, acidic aqueous conditionsPyrrolopyridine N-oxide derivatives (position-specific)
  • Key Insight : Epoxidation selectively targets the double bond in the butenyl group, forming an epoxide without disrupting the lactam ring. Aromatic oxidation is less favorable due to electron delocalization but can occur under strong oxidizing agents .

Reduction Reactions

The lactam carbonyl and alkenyl group undergo reduction:

Reaction Reagents/Conditions Products References
Lactam reductionLiAlH₄, dry ether6-(but-3-en-1-yl)-1-methyl-1H,6H-pyrrolo[2,3-c]pyridine
Alkene hydrogenationH₂, Pd/C, ethanol6-(butyl)-1-methyl-pyrrolo[2,3-c]pyridin-7-one
  • Key Insight : Lactam reduction requires strong hydride donors like LiAlH₄, yielding a secondary amine. Catalytic hydrogenation saturates the butenyl chain while preserving the heterocyclic core .

Electrophilic Substitution

The pyrrolopyridine core undergoes regioselective electrophilic substitution:

Reaction Reagents/Conditions Products References
BrominationBr₂, FeBr₃, CHCl₃3-bromo-6-(but-3-en-1-yl)-1-methyl-pyrrolo[2,3-c]pyridin-7-one
NitrationHNO₃, H₂SO₄, 0–5°C2-nitro-6-(but-3-en-1-yl)-1-methyl-pyrrolo[2,3-c]pyridin-7-one
  • Key Insight : Electrophilic attack occurs preferentially at the pyrrole ring (positions 2 and 3) due to higher electron density . Nitration at position 2 is sterically favored.

Cycloaddition Reactions

The butenyl substituent participates in [4+2] cycloadditions:

Reaction Reagents/Conditions Products References
Diels-AlderMaleic anhydride, toluene, refluxBicyclic adduct fused to the pyrrolopyridine system
Aza-Diels-AlderImine dienophiles, Lewis acid catalysisTetrahydroquinoline-linked pyrrolopyridinones
  • Key Insight : The butenyl group acts as a diene, enabling the synthesis of polycyclic architectures . Aza-Diels-Alder reactions expand medicinal chemistry applications .

Nucleophilic Reactions

The lactam carbonyl engages in nucleophilic acyl substitution:

Reaction Reagents/Conditions Products References
AminolysisNH₃, MeOH, 60°C7-amino-6-(but-3-en-1-yl)-1-methyl-pyrrolo[2,3-c]pyridine
Grignard additionCH₃MgBr, THF, −78°CTertiary alcohol adduct at the lactam carbonyl
  • Key Insight : Aminolysis requires prolonged heating to overcome resonance stabilization of the lactam. Grignard reagents add reversibly unless quenched.

Comparative Reactivity Analysis

The reactivity profile diverges from simpler pyrrolopyridinones due to the butenyl group:

Feature 6-(Butenyl) Derivative Methyl-Only Analog
Alkene reactivityHigh (epoxidation, cycloaddition)None
Steric effectsModerate (substitution at C3 hindered)Low
SolubilityImproved in nonpolar solventsPolar solvent preference

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents Molecular Formula Key Structural Differences vs. Target Compound
Target Compound 1-Me, 6-(but-3-en-1-yl) C12H13N2O Reference compound
G9Y 1-Me, 6-(but-3-en-1-yl), 4-[3-(morpholine-4-carbonyl)phenyl] C22H23N3O3 Additional morpholine-carbonyl phenyl group at position 4
1,5-Dimethyl analogue 1-Me, 5-Me C9H10N2O Methyl at position 5 instead of butenyl at 6
6-Benzyl-1,4-dimethyl derivative 1-Me, 4-Me, 6-benzyl C16H15N2O Benzyl at 6, methyl at 4
1-Benzyl analogue 1-benzyl C14H12N2O Bulky benzyl at position 1

Key Observations :

  • Position 4 Modifications : G9Y’s morpholine-carbonyl phenyl group enhances interactions with bromodomains, improving binding affinity .
  • Position 6 Substituents : Butenyl (target) vs. benzyl () alters steric bulk and hydrophobicity, impacting membrane permeability.
  • Position 1 Variations : Methyl (target) vs. benzyl () affects metabolic stability and synthetic accessibility.

Key Insights :

  • Bromodomain Targeting : The target compound and G9Y share BET inhibitory activity, but G9Y’s extended substituent improves selectivity for TAF1-BD2 .
  • Diverse Targets : Substituent variations enable engagement with unrelated targets like Bcl-xL (), underscoring the scaffold’s versatility.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound 201.25 2.1 0.15 (DMSO)
G9Y 377.44 3.8 <0.01 (DMSO)
1,5-Dimethyl analogue 162.19 1.5 0.8 (Water)
6-Benzyl derivative 257.31 2.9 0.3 (DMSO)

Trends :

  • Hydrophobicity : Butenyl and benzyl groups increase logP, reducing aqueous solubility.
  • Molecular Weight : Larger substituents (e.g., G9Y) limit bioavailability but enhance target binding.

Preparation Methods

Olefin Metathesis

Grubbs-catalyzed metathesis presents another avenue for constructing the butenyl moiety. A precursor with a terminal alkene could undergo cross-metathesis with ethylene or another alkene partner. However, this method remains speculative without experimental data.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Acid Cyclization + AlkylationHigh regioselectivity; Scalable to 1.5 molRequires harsh alkylation conditionsDemonstrated
Cross-CouplingMild conditions; Tunable substituentsUnproven for this scaffoldTheoretical
MetathesisAtom-economicLimited precedent for pyrrolopyridinonesNot tested

Optimization and Process Challenges

Solvent and Temperature Effects

The choice of solvent (e.g., DMF vs. acetonitrile) impacts alkylation efficiency. Polar aprotic solvents favor nucleophilic substitution but may increase side reactions. Temperature optimization (50–70°C) balances reaction rate and byproduct formation.

Protecting Group Strategies

During cyclization, protecting groups on the pyrrole nitrogen (e.g., methyl) prevent undesired side reactions. The 1-methyl group in the target compound is introduced via N-methylation prior to cyclization .

Q & A

Q. What are the established synthetic routes for 6-(but-3-en-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one, and what critical reaction conditions should be optimized?

The synthesis of pyrrolo-pyridine derivatives typically involves alkylation, cyclization, and coupling reactions. For the methyl group at position 1, NaH and methyl iodide (MeI) in THF at 0°C to room temperature are commonly used for regioselective methylation . Introducing the but-3-en-1-yl group may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with a boronic acid derivative) or nucleophilic substitution with a butenyl halide. Key conditions to optimize include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ for coupling) .
  • Solvent polarity (dioxane/water mixtures for coupling reactions) .
  • Temperature control (e.g., 105°C for coupling steps) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers prioritize?

  • NMR : 1H and 13C NMR in DMSO-d6 or CDCl3 can resolve the methyl group (δ ~3.3–3.5 ppm), olefinic protons (δ ~5.0–5.8 ppm for the butenyl group), and pyrrolo-pyridine core signals (aromatic protons δ ~6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]+ at m/z 243.15 (calculated for C₁₃H₁₄N₂O).
  • IR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹) and C=C stretches (~1600 cm⁻¹) .

Q. How does the but-3-en-1-yl substituent influence the compound’s reactivity compared to other pyrrolo-pyridine derivatives?

The butenyl group introduces potential for electrophilic addition (e.g., epoxidation or hydrohalogenation) and may sterically hinder reactions at the pyrrolo nitrogen. Comparative studies of similar compounds (e.g., 6-aryl-pyrrolo-pyridines) suggest that electron-withdrawing substituents reduce nucleophilicity at the pyridine ring .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during cyclization or functionalization steps?

Regioselectivity in pyrrolo-pyridine synthesis is influenced by:

  • Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) to direct alkylation .
  • Catalytic systems : Pd-mediated couplings favor specific positions; for example, Pd(PPh₃)₄ promotes coupling at electron-deficient sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at sterically accessible sites .

Q. What computational strategies can predict biological targets or validate the compound’s 3D structure?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases or receptors, leveraging the pyrrolo-pyridine core’s planarity for π-π stacking .
  • DFT calculations : Optimize the structure using Gaussian09 at the B3LYP/6-31G* level to predict NMR chemical shifts and compare with experimental data .
  • MD simulations : Assess stability in aqueous environments (e.g., GROMACS) to evaluate solubility .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Reproducibility : Validate assays under standardized conditions (e.g., cell line authentication, fixed incubation times) .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill studies .
  • Analytical validation : Use HPLC (≥98% purity) and LC-MS to rule out impurities affecting bioactivity .

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